Bexicaserin

5-HT2C receptor selectivity cardiac valvulopathy drug safety pharmacology

Bexicaserin (LP352) is the only 5-HT2C superagonist with >227-fold selectivity over 5-HT2A/2B receptors, validated in the PACIFIC trial (53.3% median seizure reduction) and designated FDA Breakthrough Therapy for DEE. This compound-specific scaffold advantage removes the need for echocardiographic monitoring required for fenfluramine. Procure >98% purity material for Phase 3 DEEp SEA/OCEAN trials with composition-of-matter protection until 2041. Ideal for polypharmacy-compatible, chronic DEE models. CROs and comparator programs secure your cGMP supply chain now. [Max 599 chars]

Molecular Formula C15H19F2N3O
Molecular Weight 295.33 g/mol
CAS No. 2035818-24-5
Cat. No. B12384979
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBexicaserin
CAS2035818-24-5
Molecular FormulaC15H19F2N3O
Molecular Weight295.33 g/mol
Structural Identifiers
SMILESCC1CN2CCNCC3=C2C1=C(C=C3)C(=O)NCC(F)F
InChIInChI=1S/C15H19F2N3O/c1-9-8-20-5-4-18-6-10-2-3-11(13(9)14(10)20)15(21)19-7-12(16)17/h2-3,9,12,18H,4-8H2,1H3,(H,19,21)/t9-/m0/s1
InChIKeyKGOOOHQKLRUVSF-VIFPVBQESA-N
Commercial & Availability
Standard Pack Sizes1 mg / 2 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Bexicaserin for DEE Research and Clinical Procurement: Compound Profile


Bexicaserin (CAS 2035818-24-5; also designated LP352, AN352, ATHX-105) is an investigational, oral, centrally acting serotonin 5‑HT2C receptor 'superagonist' with a molar mass of 295.33 g·mol⁻¹ (C₁₅H₁₉F₂N₃O) [1][2]. It is chemically defined as (3R)-N-(2,2-difluoroethyl)-3-methyl-1,10-diazatricyclo[6.4.1.0⁴,¹³]trideca-4,6,8(13)-triene-5-carboxamide and was specifically engineered via a secondary amide substituent on a 6,5,7-tricyclic benzodiazepine scaffold to achieve unparalleled subtype selectivity [3]. Its current primary therapeutic context is the adjunctive treatment of seizures in developmental and epileptic encephalopathies (DEEs), including Dravet syndrome (DS), Lennox-Gastaut syndrome (LGS), and other genetically defined DEEs (e.g., SCN2A, CDKL5 deficiency) [4][5].

Why Generic 5‑HT2C Agonists Cannot Substitute for Bexicaserin in Seizure Research


Simple substitution with other 5‑HT2C receptor agonists—whether approved compounds like fenfluramine and lorcaserin or earlier-stage analogs—cannot replicate the specific pharmacological profile of bexicaserin. The primary barrier to interchangeability lies in the well-documented and severe cardiovascular safety liabilities associated with 5‑HT2B receptor agonism (cardiac valvulopathy and pulmonary arterial hypertension), which led to the market withdrawal of fenfluramine/dexfenfluramine and significantly limited the utility of lorcaserin [1]. Bexicaserin was structurally optimized to achieve 'unprecedented' functional and binding selectivity over both 5‑HT2A and 5‑HT2B receptors, with a >227-fold window relative to off-target 5‑HT receptor subtypes and no detected activity against 176 other molecular targets at clinically relevant concentrations [2][3]. This selectivity profile is not a class property; it is a compound-specific structural feature achieved through deliberate scaffold engineering of the 6,5,7-tricyclic benzodiazepine core, meaning cross-study extrapolation of efficacy or safety data between bexicaserin and other 5‑HT2C agonists is scientifically unsound without direct, compound-specific comparative data [4].

Bexicaserin Quantitative Differentiation Evidence vs. Fenfluramine, Lorcaserin, and In-Class Candidates


Functional Selectivity Over 5-HT2B and 5-HT2A Receptors: Direct Comparison with Lorcaserin

Bexicaserin (LP352) demonstrates >227-fold functional selectivity for the 5‑HT2C receptor over both the 5‑HT2A and 5‑HT2B subtypes, with no detected agonist activity at the 5‑HT2B receptor subtype, which is the established mechanistic driver of cardiac valvulopathy [1]. In contrast, lorcaserin—the most selective clinically approved 5‑HT2C agonist prior to bexicaserin—retains measurable functional activity at 5‑HT2B (EC₅₀ ~1-10 μM range) and has documented binding affinity at 5‑HT2B receptors, which contributed to its safety monitoring requirements during clinical use [2][3]. The 'unprecedented' selectivity profile of bexicaserin results from the introduction of a secondary amide substituent into the 6,5,7-tricyclic benzodiazepine scaffold, which completely abolished functional agonist activity at 5‑HT2A and 5‑HT2B receptors while maintaining maximal 5‑HT2C efficacy [4].

5-HT2C receptor selectivity cardiac valvulopathy drug safety pharmacology

Superagonist Efficacy Exceeding Endogenous Serotonin at 5‑HT2C Receptors

Bexicaserin functions as a 5‑HT2C receptor 'superagonist,' producing a maximal response (Eₘₐₓ = 112%) that exceeds the maximal efficacy induced by the endogenous ligand serotonin (5‑HT, Eₘₐₓ = 100%) in IP₃ functional assays [1][2]. Its binding affinity (Kᵢ) is 39-44 nM, with a functional EC₅₀ of 42 nM [3]. In contrast, lorcaserin is a partial agonist at 5‑HT2C (Eₘₐₓ ~70-80% relative to 5‑HT) and fenfluramine/norfenfluramine, while potent, are nonselective across 5‑HT2 subtypes [4]. The superagonist designation implies that bexicaserin can achieve maximal receptor activation even in tissues with low 5‑HT2C receptor reserve, a property that may translate to more consistent efficacy across heterogeneous DEE patient populations where receptor expression levels or downstream signaling capacity may be compromised due to chronic epilepsy or genetic variation [5].

5-HT2C receptor efficacy superagonism receptor reserve

Broad-Spectrum Seizure Reduction Across Heterogeneous DEE Populations vs. Genotype-Restricted Approaches

In the Phase 1b/2a PACIFIC trial and its 12-month open-label extension (OLE), bexicaserin demonstrated consistent and durable seizure reduction across a broad, heterogeneous DEE cohort including Dravet syndrome (DS), Lennox-Gastaut syndrome (LGS), and 'DEE Other' (encompassing SCN2A, CDKL5 deficiency, and other genetically defined epilepsies) [1][2]. At 6 months in the placebo-to-bexicaserin OLE cohort (n=9), median reduction in countable motor seizures was 57.3% and total seizures 61.2%, with 55.6% of participants achieving ≥50% reduction in countable motor seizures [3]. At 18 months of total bexicaserin exposure (RCT + OLE, n=30), median seizure reduction was -60.2%, with subgroup-specific reductions of -73.0% in DS (n=3), -51.2% in LGS (n=12), and -61.5% in DEE Other (n=15) [4]. At 24 months (n=17), reductions were -53.7% overall, with -100% in the single DS participant, -37.1% in LGS (n=6), and -73.0% in DEE Other (n=10) [4]. In contrast, fenfluramine is FDA-approved only for DS and LGS and lacks formal efficacy data in broader DEE populations, while lorcaserin's seizure reduction data in DEEs remain limited to small uncontrolled studies [5][6]. Bexicaserin is the first 5‑HT2C agonist to receive FDA Breakthrough Therapy designation for seizures associated with DEEs as a category, reflecting its demonstrated activity across the full DEE spectrum rather than isolated genotypes [7].

developmental and epileptic encephalopathies Dravet syndrome Lennox-Gastaut syndrome seizure frequency reduction

Target Engagement Evidence via Prolactin Elevation: Direct Central 5‑HT2C Activation Confirmation

Bexicaserin administration produces a dose-dependent elevation in serum prolactin levels, a well-established pharmacodynamic biomarker of central 5‑HT2C receptor activation, confirming successful target engagement in the human CNS [1][2]. The mean percentage change in prolactin from baseline correlated with bexicaserin Cₘₐₓ, providing direct evidence that the compound crosses the blood-brain barrier and activates central 5‑HT2C receptors in vivo [3]. This biomarker validation distinguishes bexicaserin from earlier 5‑HT2C agonists such as lorcaserin, for which prolactin elevation was observed but less consistently linked to therapeutic dosing in DEE populations, and from fenfluramine, whose prolactin effects are confounded by its nonselective 5‑HT2 receptor activation and additional mechanisms including sigma-1 receptor agonism [4][5]. The clear prolactin dose-response relationship with bexicaserin provides a quantitative, translatable biomarker for dose selection and therapeutic monitoring in clinical practice and future trials [2].

target engagement prolactin biomarker CNS penetration pharmacodynamic marker

Bexicaserin Application Scenarios Based on Evidence-Guided Differentiation


Adjunctive Therapy Development for Broad-Spectrum DEE Populations Without Genotype Stratification

Procure bexicaserin for clinical development programs targeting the full spectrum of developmental and epileptic encephalopathies (DEEs), including Dravet syndrome, Lennox-Gastaut syndrome, and other genetically heterogeneous DEEs (SCN2A, CDKL5 deficiency, etc.), where genotype-agnostic seizure reduction of -60.2% at 18 months and -53.7% at 24 months has been demonstrated in the PACIFIC trial and OLE [1]. This broad-spectrum efficacy across a heterogeneous cohort contrasts with fenfluramine's indication-restricted approval and positions bexicaserin as the only 5‑HT2C agonist with regulatory-endorsed trial design inclusive of all DEEs, supported by FDA Breakthrough Therapy designation [2][3].

Long-Term, Polypharmacy-Compatible DEE Management Requiring Minimal Cardiovascular Monitoring

Select bexicaserin for chronic adjunctive DEE treatment regimens where long-term safety and compatibility with existing antiseizure medication (ASM) polypharmacy are paramount. Bexicaserin's >227-fold functional selectivity over 5‑HT2A/5‑HT2B receptors, coupled with comprehensive off-target screening against 176 molecular targets showing no significant activity at 10 µM, reduces the risk of drug-drug interactions and eliminates the need for routine echocardiographic monitoring required for 5‑HT2B-active agents like fenfluramine [1][2][3]. The OLE data demonstrate successful transition from placebo to bexicaserin with no discontinuations and sustained seizure reductions through 24 months, reinforcing tolerability in a complex, polypharmacy-heavy patient population [4][5].

Preclinical Mechanistic Studies of 5‑HT2C-Mediated Thalamocortical Modulation in Absence Seizures

Utilize bexicaserin as a highly selective pharmacological tool compound for probing 5‑HT2C receptor function in thalamocortical circuitry relevant to absence seizures. Ex vivo slice electrophysiology in rat ventrobasal thalamus demonstrates that bexicaserin significantly reduces spontaneous inhibitory postsynaptic current (sIPSC) frequency and amplitude, as well as extrasynaptic tonic GABAₐ current amplitude, effects that are reversed by the selective 5‑HT2C antagonist SB242084 [1]. These data confirm that bexicaserin's effects on absence seizure circuits are 5‑HT2C-mediated and not confounded by off-target receptor activation, making it superior to nonselective serotonergic agents for mechanistic studies [2].

Phase 3 Clinical Trial Material for Global Registrational Programs in DEEs

Secure bexicaserin API and formulated drug product for the global Phase 3 DEEp SEA (Dravet syndrome) and DEEp OCEAN (Lennox-Gastaut syndrome) registrational trials, which follow the positive Phase 1b/2a PACIFIC data [1]. Bexicaserin's composition of matter patent protection extends until 2041, and the $2.6 billion Lundbeck acquisition of Longboard Pharmaceuticals provides substantial commercial validation and supply chain commitment for ongoing Phase 3 development and anticipated market entry in late 2028 [2][3]. This procurement scenario is relevant for contract research organizations (CROs) and comparator sourcing programs requiring cGMP-grade material for registrational studies.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Bexicaserin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.